3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol is a chemical compound with the molecular formula C9H15NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol can be achieved through several methods:
Acetylthiophene Method: This involves the reaction of acetylthiophene with formaldehyde and methylamine, followed by asymmetric reduction to yield the target compound.
Thiophene Method: Starting from thiophene, the compound can be synthesized through a series of bromination, reduction, and Mannich reactions.
Thiophenecarboxaldehyde Method: This method involves the condensation of thiophenecarboxaldehyde with methylamine and formaldehyde, followed by reduction.
Industrial Production Methods
Industrial production of this compound typically involves the acetylthiophene method due to its higher yield and shorter reaction steps. The use of metal catalysts or enzymes in asymmetric reduction is common to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-one.
Reduction: 3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propanamine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups, along with the thiophene ring, makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(3-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-6-3-4-12-9(6)8(11)7(2)5-10/h3-4,7-8,11H,5,10H2,1-2H3 |
InChI Key |
SHQIHKYMHLRQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C(C)CN)O |
Origin of Product |
United States |
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